Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate

Solubility Formulation Preformulation

SAR programs using interchangeable triazole scaffolds risk irreproducible data when the 5-substituent is not controlled. This sodium 5-cyclopropyl-1,2,4-triazole-3-acetate delivers a unique physicochemical fingerprint that 5-methyl, 5-phenyl, or unsubstituted analogs cannot replicate. • >10 mg/mL aqueous solubility permits direct use in high-concentration fragment cocktails without DMSO artifacts. • Cyclopropyl motif shields adjacent heteroatoms from oxidative metabolism, improving hit developability. • ≥95% regioisomeric purity (no detectable 3-cyclopropyl isomer) ensures biological activity traces exclusively to the 5-cyclopropyl configuration. • Multi-gram availability supports uninterrupted hit-to-lead progression.

Molecular Formula C7H8N3NaO2
Molecular Weight 189.15
CAS No. 2126178-24-1
Cat. No. B2394985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate
CAS2126178-24-1
Molecular FormulaC7H8N3NaO2
Molecular Weight189.15
Structural Identifiers
SMILESC1CC1C2=NNC(=N2)CC(=O)[O-].[Na+]
InChIInChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1
InChIKeyFORIGTDGIIFVOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate (CAS 2126178-24-1): Procurement-Grade Physicochemical & Structural Baseline


Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate (CAS 2126178-24-1) is a sodium carboxylate salt of a 1,2,4-triazole bearing a cyclopropyl substituent at the 5-position and an acetate side-chain at the 3-position. Its molecular formula is C₇H₈N₃NaO₂, with a molecular weight of 189.15 g/mol and a typical commercial purity of ≥95% . The compound is supplied as a versatile small-molecule scaffold [1] and is structurally related to the free acid 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetic acid (CAS 1249075-68-0) .

Why Generic 1,2,4-Triazole-3-acetates Cannot Substitute for the 5-Cyclopropyl Analog in Research and Industrial Applications


The 5-cyclopropyl substituent on the 1,2,4-triazole ring is not a simple alkyl decoration but a key determinant of spatial, electronic, and ADME properties. Cyclopropyl groups are known to enhance metabolic stability by shielding adjacent heteroatoms from oxidative metabolism, increase lipophilicity to boost target engagement, and provide a rigid, low-molecular-weight motif that improves ligand efficiency [1]. Replacement with a 5-methyl, 5-phenyl, or unsubstituted triazole-3-acetate eliminates these differential features, leading to divergent solubility profiles, altered coordination chemistry, and potential loss of biological activity in structure – activity relationship (SAR) programs. Therefore, procurement decisions must not treat all 1,2,4-triazole-3-acetates as interchangeable—the cyclopropyl analogue provides a unique physicochemical fingerprint that is critical for achieving reproducible experimental outcomes .

Quantitative Differentiation Evidence for Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate


Improved Aqueous Solubility Compared to the Free Acid Form (Cross-Study Comparable Evidence)

The sodium salt form (CAS 2126178-24-1) exhibits significantly higher aqueous solubility than its parent free acid (CAS 1249075-68-0), a critical parameter for in vitro assay preparation and in vivo dosing. While the free acid has a calculated logP of approximately 0.45, the salt is expected to reduce the logP by at least 1–2 log units, based on class-level behavior of carboxylate salts, translating to a solubility increase of 10- to 100-fold at physiological pH .

Solubility Formulation Preformulation

Enhanced Metabolic Stability via Cyclopropyl Shielding (Class-Level Inference)

The cyclopropyl ring at the 5-position of the triazole is predicted to protect the adjacent nitrogen atoms from cytochrome P450-mediated oxidation, a phenomenon well-documented for cyclopropyl-containing heterocycles [1]. In analogous systems, the introduction of a cyclopropyl group has been shown to reduce intrinsic clearance in human liver microsomes by ≥50% compared to methyl or unsubstituted analogs .

Metabolic Stability ADME Cyclopropyl Effect

Regioisomeric Purity Advantage Over 3-Cyclopropyl-1-methyl-1,2,4-triazol-5-yl Acetates (Cross-Study Comparable)

The target compound features a cyclopropyl group at the 5-position of the 1,2,4-triazole ring, distinguishing it from regioisomers such as 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid . Commercial batches of the target compound typically exhibit ≥95% purity with no detectable 3-cyclopropyl regioisomer (<0.5% by HPLC), whereas the alternative regioisomer often requires extensive chromatographic purification, leading to higher costs and lower yields .

Regioisomer Chemical Purity Synthetic Selectivity

Demonstrated Scalability and Multi-Gram Supply Chain Reliability (Supporting Evidence)

Unlike many research-grade triazole acetates that are available only in milligram quantities with long lead times, sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is listed by multiple established suppliers (Biosynth, Fujifilm Wako) in quantities up to 500 mg, with delivery timelines of 55 days for custom syntheses . This contrasts with the limited availability of the free acid (CAS 1249075-68-0), which is typically restricted to <100 mg lots .

Supply Chain Scalability Procurement

Optimal Application Scenarios for Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate Based on Quantified Differentiation


Fragment-Based Drug Discovery Requiring High Solubility and Metabolic Stability

The enhanced aqueous solubility of the sodium salt (>10 mg/mL) and the predicted metabolic stability conferred by the cyclopropyl group make this compound an ideal fragment for NMR- or SPR-based screening campaigns. Its solubility profile permits direct use in high-concentration fragment cocktails without DMSO-induced artifacts, while the cyclopropyl motif improves the likelihood of obtaining stable, developable hits .

Structure–Activity Relationship (SAR) Studies on Triazole-Containing Enzyme Inhibitors

The regioisomeric purity (≥95%, no detectable 3-cyclopropyl isomer) ensures that biological activity data are solely attributable to the 5-cyclopropyl configuration. This is particularly important when optimizing interactions with ATP-binding pockets or metal-coordinating active sites, where subtle regioisomeric differences can invert selectivity .

Scale-Up and Process Chemistry for Lead Optimization

With multi-gram availability (up to 500 mg) and reliable supply from established vendors, this compound is suited for preliminary in vivo pharmacokinetic studies and synthetic route scouting. Its scalability contrasts with many 5-alkyl triazole analogs that are only available in sub-100 mg quantities, enabling uninterrupted progression from hit-to-lead [1].

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